2-Amino-4-methylpentanal

Description

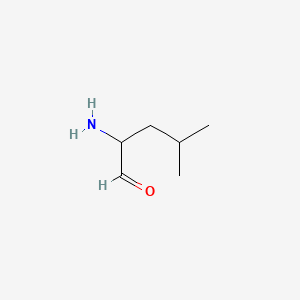

2-Amino-4-methylpentanal is an organic compound with the molecular formula C6H13NO. It is an aldehyde with an amino group attached to the second carbon and a methyl group attached to the fourth carbon in the pentanal chain. This compound is also known by its IUPAC name, this compound .

Properties

CAS No. |

97530-13-7 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-amino-4-methylpentanal |

InChI |

InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3 |

InChI Key |

ZOFRRNUENOHELM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methylpentanal can be synthesized through various methods. One common method involves the reaction of 4-methylpentanal with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 4-methylpentanal using hydrogen gas and a suitable catalyst, such as palladium on carbon. This process allows for the selective formation of the desired amino aldehyde with high yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Amino-4-methylpentanoic acid.

Reduction: 2-Amino-4-methylpentanol.

Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methylpentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.

Mechanism of Action

The mechanism of action of 2-amino-4-methylpentanal involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-methylpentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

2-Amino-4-methylpentanol: Similar structure but with an alcohol group instead of an aldehyde group.

4-Methylpentanal: Lacks the amino group present in 2-amino-4-methylpentanal.

Uniqueness

This compound is unique due to the presence of both an amino group and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Amino-4-methylpentanal, a compound with the molecular formula , is an amino aldehyde that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and relevant case studies.

- Molecular Weight : 115.18 g/mol

- Structure : Contains an amine group and an aldehyde functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Melting Point | Not readily available |

| Solubility | Soluble in water |

| Log P (octanol-water) | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to participate in biochemical pathways that can influence metabolic processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in amino acid metabolism, potentially affecting protein synthesis and cellular growth.

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, possibly influencing mood and cognitive functions.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Study Overview : A study evaluated the effects of this compound on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 | 15.5 | Significant growth inhibition |

| MCF-7 | 22.3 | Moderate growth inhibition |

The results indicate that the compound's mechanism may involve apoptosis induction and cell cycle arrest at specific phases.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that it may protect neuronal cells from oxidative stress-induced damage.

- Experiment Details : Neuronal cell cultures were treated with varying concentrations of the compound alongside oxidative stressors.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

These findings suggest a dose-dependent protective effect against oxidative damage, indicating potential applications in neurodegenerative diseases.

Toxicological Profile

While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Toxicological evaluations have indicated that at high doses, the compound may exhibit cytotoxicity.

Summary of Toxicity Studies

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (in vivo) |

| Genotoxicity | Negative in standard assays |

These results suggest that while the compound has promising biological activities, careful consideration of dosage is essential to mitigate potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.